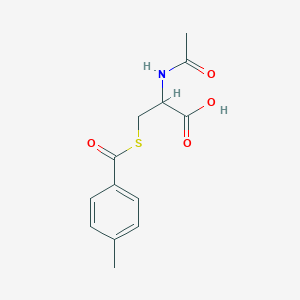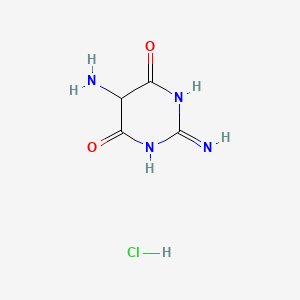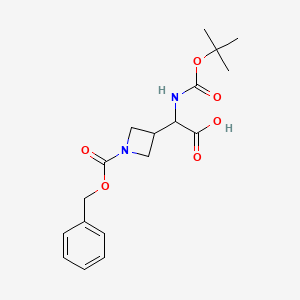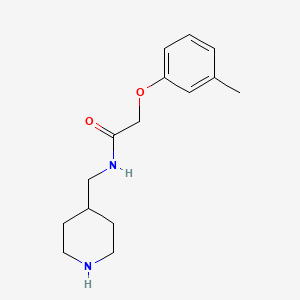
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid is a novel substituted N-acetyl-L-cysteine derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid typically involves the reaction of benzotriazole with 4-methylbenzoyl chloride in tetrahydrofuran. The resulting slurry is filtered, and the solid is rinsed with tetrahydrofuran . This method ensures a high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学的研究の応用
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates.
作用機序
The mechanism of action of 2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate oxidative stress and inflammation, which are critical factors in various diseases. The compound may also influence neurotransmitter systems, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
2-Acetamido-3-(4-methoxyphenyl)propanoic acid: A phenylalanine derivative with similar structural features.
N-acetyl-S-(allylthio)-L-cysteine: Another N-acetyl-L-cysteine derivative with distinct biological activities.
Uniqueness
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid stands out due to its unique combination of the acetamido and benzoylsulfanyl groups, which confer specific chemical and biological properties.
特性
分子式 |
C13H15NO4S |
|---|---|
分子量 |
281.33 g/mol |
IUPAC名 |
2-acetamido-3-(4-methylbenzoyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H15NO4S/c1-8-3-5-10(6-4-8)13(18)19-7-11(12(16)17)14-9(2)15/h3-6,11H,7H2,1-2H3,(H,14,15)(H,16,17) |
InChIキー |
QHXPWGXGEBJOCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)SCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-butylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506312.png)
![(2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12506313.png)
![Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B12506319.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B12506327.png)

![5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene](/img/structure/B12506333.png)
![benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B12506339.png)


![2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12506347.png)
![4,4'-[(Dibutylstannanediyl)bis(oxy)]di(pent-3-en-2-one)](/img/structure/B12506365.png)



